3-(Nitromethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Nitromethyl)oxetane is a chemical compound with the molecular formula C₄H₇NO₃. It is characterized by a four-membered oxetane ring with a nitromethyl group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Nitromethyl)oxetane can be synthesized through various methods. One common approach involves the conjugate addition of nitromethane to oxetane derivatives. This method is cost-efficient and can be performed in a one-pot synthesis . The reaction typically requires a protective atmosphere, such as argon, and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar conjugate addition techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(Nitromethyl)oxetane undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides and amines can react with the oxetane ring under mild conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxetane derivatives.
Scientific Research Applications
3-(Nitromethyl)oxetane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)oxetane involves its ability to undergo various chemical transformations. The nitromethyl group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions. These properties make it a valuable intermediate in the synthesis of complex molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
3-(Nitromethylene)oxetane: Similar in structure but with a nitromethylene group instead of a nitromethyl group.
Oxetane: The parent compound without any substituents.
Tetrahydrofuran: A five-membered ring ether with similar reactivity.
Uniqueness: 3-(Nitromethyl)oxetane is unique due to its combination of the nitromethyl group and the oxetane ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-(nitromethyl)oxetane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBQHEINHFBKLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724885 |
Source
|
Record name | 3-(Nitromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313739-08-0 |
Source
|
Record name | 3-(Nitromethyl)oxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313739-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Nitromethyl)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.